DC-5163
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Overview
Description
DC-5163 is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-methoxyphenyl group, and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of DC-5163 can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a suitable reagent, such as sodium hydride, to form the imidazolidine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
DC-5163 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which DC-5163 exerts its effects involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in glycolysis, and its inhibition can disrupt the energy metabolism of cancer cells, leading to cell death . The compound binds to the active site of GAPDH, preventing its normal function and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to DC-5163 include other imidazolidine derivatives with different substituents on the phenyl ring or variations in the carbothioamide group. Some examples are:
- 3-benzyl-N-(4-methoxyphenyl)imidazolidine-1-carbothioamide
- 3-benzyl-N-(3-chlorophenyl)imidazolidine-1-carbothioamide
- 3-benzyl-N-(4-chloro-3-methoxyphenyl)imidazolidine-1-carbothioamide
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit GAPDH and potential anticancer activity make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYSGSPJSNOODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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